2,3,5-Trimethylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBSIBNMSNTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710010 | |
| Record name | 2,3,5-Trimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-75-0 | |
| Record name | 2,3,5-Trimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current Perspectives and Research Trajectories on Substituted Aromatic Nitriles
Substituted aromatic nitriles are recognized as crucial structural motifs and versatile intermediates in a wide range of chemical applications, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netsioc-journal.cn The nitrile group's strong electron-withdrawing nature and linear geometry impart unique reactivity and intermolecular interaction capabilities.
Current research is actively exploring several key areas. One major trajectory focuses on developing sustainable and safer synthetic routes. Traditional methods for nitrile synthesis often involve highly toxic cyanide reagents. To circumvent this, novel enzymatic approaches using aldoxime dehydratases are being developed, which convert readily accessible aldoximes into nitriles via a dehydration reaction, presenting a cyanide-free alternative. researchgate.net
Another significant research frontier involves the strategic cleavage and transformation of the C-CN bond. sioc-journal.cn Historically, the thermodynamic stability of the aryl carbon-nitrile bond made it an overlooked reaction site. However, recent advancements in catalysis, including transition metal-mediated, radical-mediated, and acid/base-mediated reactions, are unlocking new synthetic pathways by treating the nitrile group as a versatile functional handle that can be substituted or transformed. sioc-journal.cn
In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups, such as halogens or carbonyls. nih.govpsu.edu Its ability to act as a hydrogen bond acceptor is a key feature in its role as a pharmacophore. nih.gov Research continues to explore the replacement of moieties like aromatic chlorides with nitriles, a switch that can improve metabolic stability and lipophilic efficiency, which are critical properties in drug design. psu.edu
Significance Within Contemporary Chemical Synthesis and Materials Science
Transition Metal-Catalyzed Cyanation Strategies
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and its application to the synthesis of aryl nitriles has been extensively developed. rsc.org Palladium and nickel catalysts, in particular, have shown remarkable efficacy in the cyanation of aryl halides and related substrates.
Palladium-Mediated Carbon-Carbon Bond Formation and Nitrile-Group Transfer
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The cyanation of aryl halides using palladium catalysts offers a direct and efficient route to benzonitriles. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2). organic-chemistry.orgmit.edu
A significant advancement in this area is the development of ligand-free palladium-catalyzed cyanation reactions. For instance, a practical method for the cyanation of aryl bromides utilizes as little as 0.1 mol % of palladium(II) acetate (B1210297) (Pd(OAc)2) with the non-toxic cyanide source K4[Fe(CN)6]. organic-chemistry.org These reactions are typically conducted in a solvent like dimethylacetamide (DMAC) at elevated temperatures, yielding the desired aryl nitriles in good to excellent yields. organic-chemistry.org The absence of a ligand simplifies the reaction setup and reduces costs. organic-chemistry.org
Furthermore, palladium catalysis can be employed in decarbonylative cyanation reactions, where aryl carboxylic acids are converted directly to aryl nitriles. organic-chemistry.org This method provides a novel approach for the synthesis of these compounds from readily available starting materials. organic-chemistry.org The development of mild and efficient palladium-catalyzed cyanation methods has been extended to a wide range of (hetero)aryl halides and triflates, with some protocols operating at temperatures as low as room temperature to 40 °C. mit.edu
| Aryl Halide | Cyanide Source | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Bromide | K4[Fe(CN)6] | Pd(OAc)2 | DMAC, 120 °C | 83-96 | organic-chemistry.org |
| (Hetero)aryl Halides/Triflates | Zn(CN)2 | Pd catalyst | rt - 40 °C | - | mit.edu |
| Aryl Carboxylic Acids | TMSCN | Pd catalyst | - | Good | organic-chemistry.org |
Nickel-Catalyzed C-CN Bond Cleavage for Aryl Cyanation
Nickel catalysis provides a cost-effective and powerful alternative to palladium for cyanation reactions. acs.orgresearchgate.net A notable strategy involves the nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile (B52724) as the cyanide source via C-CN bond cleavage. nih.gov This approach avoids the use of highly toxic metal cyanides. nih.gov The reaction is facilitated by an organosilicon compound, which acts as both a reductant and a silylating agent. nih.gov This method has demonstrated tolerance for sterically hindered substrates. nih.gov
Nickel catalysts have also been successfully employed in the cyanation of aryl thioethers and aryl sulfonates. organic-chemistry.orgacs.org For instance, a nickel-catalyzed cyanation of aryl thioethers using Zn(CN)2 has been developed, which is notable for its scalability and high functional group tolerance. acs.org This reaction proceeds via C-S bond activation followed by C-C bond formation. acs.org
| Substrate | Cyanide Source | Catalyst System | Key Features | Reference |
| Aryl Halides/Triflates | Acetonitrile | Ni(MeCN)62, 1,10-phenanthroline, Si-Me4-DHP | Toxic cyanide-free, C-CN bond cleavage | nih.gov |
| Aryl Thioethers | Zn(CN)2 | Ni(cod)2, dcype, KOAc | C-S bond activation, scalable | acs.org |
| Aryl Sulfonates | Zn(CN)2 | Ni(dppf)Cl2, DMAP | Wide functional group compatibility | organic-chemistry.org |
Organic Photoredox Catalysis for Direct C-H Cyanation of Arenes
Direct C-H functionalization represents a highly atom-economical and efficient approach to synthesizing complex organic molecules. scispace.comnih.gov Organic photoredox catalysis has recently emerged as a mild and powerful method for the direct C-H cyanation of arenes. scispace.comnih.gov This strategy utilizes an organic photoredox catalyst, such as an acridinium (B8443388) salt, to activate the arene substrate under visible light irradiation. scispace.comnih.gov
In a typical reaction, the excited photoredox catalyst generates a reactive arene cation radical, which then reacts with a nucleophilic cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). scispace.com The reaction often proceeds under an aerobic atmosphere at room temperature, making it a green and sustainable method. scispace.comnih.gov This approach has been successfully applied to a wide range of arenes, including those with electron-donating and electron-withdrawing groups, as well as various heterocyclic compounds. scispace.comnih.gov For instance, the C-H cyanation of mesitylene (B46885) using this method yields 2,4,6-trimethylbenzonitrile. scispace.com This method has also been adapted for radiocyanation to incorporate isotopes like carbon-11 (B1219553) for applications in positron emission tomography (PET). nih.govunc.edu
General Methods for Nitrile Synthesis Applicable to Sterically Hindered Aromatics
Beyond transition metal and photoredox catalysis, several general methods for nitrile synthesis can be adapted for sterically hindered aromatic compounds like this compound.
Nucleophilic Substitution Reactions with Cyanide Sources
The Kolbe nitrile synthesis is a classical method for preparing nitriles through the reaction of an alkyl halide with a metal cyanide. wikipedia.orgsciencemadness.org While primarily used for alkyl halides, this nucleophilic substitution principle can be extended to aryl halides, particularly when activated by electron-withdrawing groups or through the use of organometallic complexes. researchgate.net The reaction of an aryl halide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the corresponding benzonitrile (B105546). wikipedia.orgchemguide.co.uk For sterically hindered aryl halides, SNAr (Nucleophilic Aromatic Substitution) reactions may require harsh conditions or specific activation of the aromatic ring. researchgate.net
Dehydration Pathways for Benzonitrile Formation
The dehydration of primary amides and aldoximes offers a versatile and widely used route to nitriles. rsc.orgchemistrysteps.comresearchgate.netthieme-connect.com These methods are particularly useful for synthesizing sterically hindered benzonitriles as the precursors can often be prepared from the corresponding carboxylic acids or aldehydes.
Primary amides can be dehydrated using a variety of reagents, including thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), and triflic anhydride. chemistrysteps.comthieme-connect.com The reaction proceeds by converting the amide into a better leaving group, which is then eliminated to form the nitrile.
The dehydration of aldoximes, which are readily prepared from aldehydes, is another common strategy. rsc.orgresearchgate.net A plethora of dehydrating agents have been developed for this transformation, including acetic anhydride, N-chlorosuccinimide/pyridine, and XtalFluor-E. thieme-connect.comthieme-connect.com Some methods even allow for the one-pot conversion of an aldehyde directly to the nitrile by forming the aldoxime in situ followed by dehydration. rsc.orgorganic-chemistry.org These dehydration reactions are often high-yielding and tolerate a wide range of functional groups. thieme-connect.com
| Reagent | Conditions | Key Features | Reference |
| Thionyl chloride (SOCl2) | - | Dehydration of primary amides | chemistrysteps.com |
| Phosphorus pentoxide (P2O5) | - | Dehydration of primary amides | chemistrysteps.com |
| Acetic anhydride | - | Common reagent for aldoxime dehydration | thieme-connect.com |
| N-Chlorosuccinimide/Pyridine | Acetonitrile | Mild dehydration of electron-rich benzaldehyde (B42025) oximes | thieme-connect.com |
| XtalFluor-E | Ethyl acetate, room temperature | Rapid, environmentally benign | thieme-connect.com |
Green Chemistry Approaches in this compound Synthesis
The push towards sustainability in the chemical industry has spurred the development of green synthetic routes for valuable compounds like this compound. marketresearchintellect.com This involves a fundamental rethinking of traditional chemical processes to align with principles that prioritize environmental and human health. essentialchemicalindustry.org The goal is to design chemical products and processes that decrease or eliminate the use and generation of hazardous substances. openstax.orgsemanticscholar.org
Principles and Practices for Sustainable Benzonitrile Production
The sustainable production of benzonitriles is guided by the core tenets of green chemistry, which provide a framework for minimizing the environmental impact of chemical manufacturing. essentialchemicalindustry.orgsemanticscholar.org These principles are interconnected and aim to create processes that are not only efficient but also inherently safer and more sustainable. essentialchemicalindustry.org
Key principles applicable to benzonitrile synthesis include:
Waste Prevention: It is more advantageous to prevent the creation of waste than to treat or clean it up after it has been generated. essentialchemicalindustry.orgopenstax.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. openstax.orgrsc.orgacs.org This concept is central to evaluating the efficiency of a chemical reaction. rsc.org
Use of Less Hazardous Chemical Syntheses: Wherever feasible, synthetic methods should be designed to use and generate substances that have little to no toxicity to human health and the environment. essentialchemicalindustry.orgopenstax.org
Designing Safer Chemicals: Chemical products should be engineered to achieve their desired function while minimizing their inherent toxicity. openstax.orgacs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary whenever possible and innocuous when used. essentialchemicalindustry.orgopenstax.org Research has explored the use of green solvents like water, glycerol, and deep eutectic solvents for nitrile synthesis. consensus.app For instance, a novel ionic liquid has been shown to act as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile from benzaldehyde, simplifying the process and allowing for easy recycling. researchgate.netrsc.org
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. essentialchemicalindustry.org Conducting reactions at ambient temperature and pressure is the ideal. essentialchemicalindustry.org
Use of Renewable Feedstocks: Raw materials or feedstocks should be renewable rather than depleting whenever technically and economically practicable. essentialchemicalindustry.orgopenstax.org There is growing interest in transforming biomass and its derivatives into valuable N-containing compounds like nitriles. researchgate.net
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. openstax.orgacs.org One-pot reactions are preferred as they reduce energy consumption, solvent waste, and reaction time. rsc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled, thus not generating waste. openstax.orgacs.org
The application of these principles is leading to innovative approaches such as the electrochemical synthesis of nitriles, which offers a greener alternative by operating under mild conditions with low energy consumption. researchgate.net
Microwave-Assisted Synthesis in Environmentally Benign Protocols
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. clockss.org This technique utilizes microwave radiation to heat reactants directly and efficiently, often resulting in dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. clockss.orgeurjchem.com
In the context of nitrile synthesis, microwave irradiation has been successfully employed to facilitate the conversion of various substrates into the desired benzonitrile derivatives under environmentally benign conditions. For example, aromatic aldehydes can be efficiently converted to their corresponding nitriles in minutes using microwave heating. eurjchem.com One method involves the one-pot reaction of aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of P2O5/SiO2 under solvent-free conditions, providing high yields rapidly. tandfonline.com
Another study demonstrates the Thorpe-Ziegler cyclization of 2-(cyanomethylamino)benzonitriles to produce 3-aminoindole-2-carbonitriles. ucy.ac.cyresearchgate.net The use of microwave heating in this process significantly accelerates the reaction compared to conventional heating methods. ucy.ac.cyresearchgate.net These examples highlight the potential of microwave technology to create complex nitrile-containing molecules in a more sustainable fashion.
The table below summarizes findings from various studies on the microwave-assisted synthesis of nitriles and related compounds, illustrating the typical conditions and outcomes.
| Starting Material | Reagents/Catalyst | Solvent | Microwave Conditions | Product | Yield (%) | Reference |
| Aromatic Aldehydes | Hydroxylamine Hydrochloride, Acetic Anhydride | None | 150 °C, 5 min | Aromatic Nitriles | Good | eurjchem.com |
| Various Aldehydes | Hydroxylamine Hydrochloride, P2O5/SiO2 | None | 1 min | Various Nitriles | 85-95 | tandfonline.com |
| 2-(cyanomethylamino) benzonitriles | K2CO3 | EtOH | 120-180 °C, 250 W | 3-aminoindole-2-carbonitriles | 60-87 | researchgate.net |
| o-phenyldiamine, benzonitrile | Polyphosphoric acid (PPA), Phosphoric acid | None | 275 W, 15 min | 1H-benzo[d]imidazole | High | clockss.org |
Mechanistic Investigations and Reactivity Profiles of 2,3,5 Trimethylbenzonitrile
Transformations of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a versatile handle for a variety of chemical transformations, allowing for its conversion into amines, aldehydes, amides, and carboxylic acids.
The reduction of nitriles is a fundamental process for synthesizing primary amines. Catalytic hydrogenation is a common method, typically employing hydrogen gas in the presence of a metal catalyst. libretexts.org For aromatic nitriles like 2,3,5-trimethylbenzonitrile, catalysts such as Ruthenium on carbon (Ru/C) are effective, often in a solvent like methanol (B129727) and in the presence of ammonia (B1221849) to minimize the formation of secondary amine byproducts. google.com The reaction proceeds through the addition of hydrogen across the triple bond, first forming an imine intermediate which is then further reduced to the primary amine. philadelphia.edu.jo
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can achieve the same transformation, yielding a primary amine after an aqueous workup. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion. philadelphia.edu.jo
The reduction can be controlled to stop at the aldehyde stage using specific reagents. Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered reducing agent that can selectively reduce nitriles to aldehydes at low temperatures. The reaction proceeds via a stable aluminum-imine intermediate which, upon hydrolysis, yields the desired aldehyde, in this case, 2,3,5-trimethylbenzaldehyde (B3054036).
Table 1: Representative Reduction Reactions of this compound
| Reagent/Catalyst | Conditions | Product | Product Class |
| H₂ / Ru-C | Methanol, NH₃, High Pressure, Heat | 2,3,5-Trimethylbenzylamine | Primary Amine |
| 1. LiAlH₄ 2. H₂O | Diethyl ether, Reflux | 2,3,5-Trimethylbenzylamine | Primary Amine |
| 1. DIBAL-H 2. H₂O | Toluene, -78 °C | 2,3,5-Trimethylbenzaldehyde | Aldehyde |
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions, typically requiring heat. philadelphia.edu.jolibretexts.org The reaction proceeds through an amide intermediate, 2,3,5-trimethylbenzamide. chemistrysteps.com
In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.org A series of proton transfers and tautomerization yields the amide. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid (2,3,5-trimethylbenzoic acid) and an ammonium (B1175870) ion. libretexts.orglibretexts.org
In base-promoted hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imidic acid intermediate after protonation by water. libretexts.org This intermediate tautomerizes to the amide. libretexts.org The amide then undergoes further base-promoted hydrolysis, yielding a carboxylate salt and ammonia. libretexts.orgsavemyexams.com Subsequent acidification of the mixture protonates the carboxylate to give the final carboxylic acid product. savemyexams.com While the amide is an intermediate, isolating it can be challenging as the conditions required for nitrile hydrolysis often lead to complete conversion to the carboxylic acid. chemistrysteps.com
Table 2: Hydrolysis Products of this compound
| Conditions | Intermediate | Final Product (after workup) |
| H₃O⁺, Heat | 2,3,5-Trimethylbenzamide | 2,3,5-Trimethylbenzoic Acid |
| 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2,3,5-Trimethylbenzamide | 2,3,5-Trimethylbenzoic Acid |
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that add to the electrophilic carbon of the nitrile group. ucalgary.ca This reaction provides an effective route to ketones following a hydrolytic workup. The reaction mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the nitrile carbon, pushing the pi-electrons onto the nitrogen to form an intermediate imine anion, which is stabilized as a magnesium or lithium salt. ucalgary.camasterorganicchemistry.com This intermediate is stable and does not react further with the organometallic reagent. ucalgary.ca The subsequent addition of aqueous acid hydrolyzes the imine salt to a ketone. masterorganicchemistry.com For example, the reaction of this compound with ethylmagnesium bromide would yield 1-(2,3,5-trimethylphenyl)propan-1-one after hydrolysis.
Table 3: Ketone Synthesis via Organometallic Addition to this compound
| Organometallic Reagent | Intermediate | Final Product (after H₃O⁺ workup) |
| Methylmagnesium bromide (CH₃MgBr) | Iminomagnesium bromide salt | 1-(2,3,5-Trimethylphenyl)ethanone |
| Phenyllithium (C₆H₅Li) | Iminolithium salt | Phenyl(2,3,5-trimethylphenyl)methanone |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Iminomagnesium bromide salt | 1-(2,3,5-Trimethylphenyl)propan-1-one |
Nucleophilic Substitution Reactions Involving the Aromatic Core
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This mechanism, however, typically requires specific conditions that are not met by this compound. The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgiscnagpur.ac.in
The structure of this compound is unfavorable for SNAr for two main reasons:
Lack of a Leaving Group: The parent molecule does not possess a suitable leaving group (e.g., F, Cl, Br, I) on the aromatic ring.
Electron-Donating Substituents: The ring is substituted with three methyl groups, which are electron-donating. These groups increase the electron density of the aromatic ring, deactivating it towards attack by nucleophiles. masterorganicchemistry.com
Therefore, this compound is considered unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.
Reactivity of this compound N-Oxide Derivatives
The transformation of the nitrile into a nitrile N-oxide dramatically alters its reactivity, converting it into a 1,3-dipole. Nitrile N-oxides are highly valuable intermediates in the synthesis of five-membered heterocyclic rings via 1,3-dipolar cycloaddition reactions. wikipedia.org Aromatic nitrile N-oxides are typically generated in situ from the corresponding benzaldoxime (B1666162) via oxidation or, more commonly, through dehydrohalogenation of a hydroximoyl chloride. beilstein-journals.org
This compound N-oxide can act as a 1,3-dipole and react with various unsaturated compounds (dipolarophiles), such as alkenes and alkynes, in a concerted [3+2] cycloaddition reaction. wikipedia.orgbeilstein-journals.org This process, often referred to as the Huisgen cycloaddition, is a powerful method for constructing Δ²-isoxazolines (from alkenes) and isoxazoles (from alkynes). beilstein-journals.org
While specific studies on the this compound N-oxide are limited, the reactivity can be reliably inferred from its well-studied structural isomer, 2,4,6-trimethylbenzonitrile (B1295322) N-oxide (mesitonitrile oxide). The steric hindrance provided by the ortho-methyl groups in mesitonitrile oxide makes it unusually stable and easy to isolate, rendering it a common substrate for studying these reactions. beilstein-journals.orgnii.ac.jp The cycloaddition reactions are generally regioselective and stereospecific. For instance, reaction with aromatic selenoaldehydes has been shown to proceed regioselectively to afford 1,4,2-oxaselenazoles in good yields. nii.ac.jp Similarly, reactions with substituted p-benzoquinones can lead to addition at either the C=C or C=O bonds, depending on the quinone's substituents. oup.com
Table 4: Representative 1,3-Dipolar Cycloaddition Reactions of Aromatic Nitrile N-Oxides (Data based on the closely related isomer 2,4,6-trimethylbenzonitrile N-oxide)
| Dipolarophile | Solvent | Product Type | Ref. |
| p-Tolylselenoaldehyde | Toluene | 3-(Mesityl)-5-(p-tolyl)-1,4,2-oxaselenazole | nii.ac.jp |
| 2,5-Dimethyl-p-benzoquinone | Benzene (B151609) | Isoxazoline derivative (C=C addition) | oup.com |
| Tetrafluoro-p-benzoquinone | Benzene | Dioxazole derivative (C=O addition) | oup.com |
| N-Phenylmaleimide | Diethyl Ether | Isoxazolidine cycloadduct | researchgate.net |
| Benzoyl-substituted heterocyclic ketene (B1206846) aminal | Dichloromethane | 3,5-Diaryl-4-(2-imidazolinyl)-isoxazole | tandfonline.com |
Postulated Reaction Mechanisms and Intermediate Characterization
The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with a central debate focusing on whether the reaction proceeds in a single, concerted step or through a multi-step pathway involving intermediates. nih.govnih.gov
The prevailing mechanism for most 1,3-dipolar cycloadditions is the concerted [π4s + π2s] pericyclic pathway proposed by Huisgen. wikipedia.org This mechanism is supported by the high stereospecificity observed in many reactions, where the stereochemistry of the dipolarophile is retained in the product. wikipedia.orgscribd.com However, for certain substrates, particularly those involving highly polar reactants or significant steric hindrance, a stepwise mechanism has been considered. mdpi.comresearchgate.net
The stepwise pathway could involve either a diradical or a zwitterionic intermediate. researchgate.net For nitrile oxide cycloadditions, the formation of byproducts that cannot be explained by a concerted process, such as the acyclic adducts seen with arylacetylenes or oximes with certain alkenes, provides circumstantial evidence for the accessibility of a stepwise route. mdpi.comcore.ac.uk Computational studies for most common dipolarophiles suggest that while a stepwise path may be viable, the concerted mechanism is generally lower in energy and thus the predominant route. nih.gov The reaction of a hindered nitrile oxide may represent a borderline case where steric strain in the concerted transition state allows a stepwise process to become more competitive.
The formation of a zwitterionic intermediate is often invoked to explain non-concerted outcomes in 1,3-dipolar cycloadditions. mdpi.commdpi.com This intermediate would result from the initial formation of a single covalent bond between the dipole and the dipolarophile, creating a species with separated positive and negative charges. This zwitterion could then either cyclize to form the five-membered ring or undergo other reactions, such as proton transfer or fragmentation, to yield acyclic products. core.ac.uk
The reaction of benzonitrile (B105546) oxide with a sterically crowded diene, for instance, yields both the expected cycloadduct and an oxime. core.ac.uk The formation of the oxime is rationalized as occurring through a zwitterionic intermediate where cyclization is sterically hindered, allowing a hydrogen transfer to compete effectively. core.ac.uk Despite these postulations, direct observation of such intermediates is rare, and their existence is often inferred from product analysis. researchgate.net Kinetic studies on the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with arylacetylenes concluded that while acyclic products may form from an intermediate, the pathway to the main isoxazole (B147169) product is concerted and does not involve a zwitterion. mdpi.com
In the cycloaddition of an unsymmetrical nitrile oxide to an unsymmetrical dipolarophile, two regioisomers can be formed. The outcome is governed by a combination of electronic and steric factors. According to FMO theory, the regiochemistry is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com For most monosubstituted and 1,1-disubstituted alkenes, this leads to the formation of 5-substituted isoxazolines, where the oxygen atom of the nitrile oxide bonds to the more substituted carbon of the double bond. beilstein-journals.org
However, with a sterically demanding dipole like this compound oxide, steric effects can become dominant and even reverse the electronically preferred regiochemistry. A classic example is the reaction with benzofuran, where benzonitrile oxide gives primarily one regioisomer, while the bulkier 2,4,6-trimethylbenzonitrile oxide (mesitonitrile oxide) yields the opposite regioisomer as the major product. datapdf.com
Site selectivity becomes an issue when the dipolarophile has more than one reactive π-system. In the reaction of 2,4,6-trimethylbenzonitrile oxide with polycyclic alkenes containing both an exocyclic methylene (B1212753) group and an endocyclic double bond, the cycloaddition occurs preferentially at one site. oup.com This selectivity is again a result of the interplay between the orbital coefficients of the different sites and the steric accessibility for the bulky nitrile oxide. oup.com
Table 3: Regiochemical Outcome in the Cycloaddition of Nitrile Oxides with Benzofuran
| Nitrile Oxide | Product Ratio (Regioisomer 1 : Regioisomer 2) | Major Product | Reference |
|---|---|---|---|
| Benzonitrile Oxide | 70 : 30 | 3a,8a-dihydro-3-phenylfuro[3,2-d]isoxazole | datapdf.com |
| Mesitonitrile Oxide (2,4,6-trimethylbenzonitrile oxide) | 26 : 74 | 3a,8a-dihydro-3-(2,4,6-trimethylphenyl)furo[2,3-d]isoxazole | datapdf.com |
This table highlights the inversion of regioselectivity caused by the steric bulk of the trimethylphenyl group.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,3,5-trimethylbenzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the specific substitution pattern.
While 1D NMR provides initial information on the number and type of protons and carbons, 2D NMR experiments reveal the connectivity between them. Based on the structure of this compound, we can predict the correlations that would be observed in various 2D spectra. slideshare.netuvic.cacreative-biostructure.com
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, the key correlation would be a cross-peak between the two aromatic protons, H4 and H6, which are situated meta to each other.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments map protons to the carbons they are directly attached to (a one-bond correlation). columbia.edulibretexts.org This is crucial for assigning which proton signal corresponds to which carbon signal. For this compound, HSQC would show correlations for the two aromatic C-H groups and the three methyl C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together a molecule's carbon skeleton, as it shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edulibretexts.org For this molecule, HMBC would reveal key connectivities, such as correlations from the methyl protons to the quaternary and protonated carbons of the aromatic ring, definitively establishing the substitution pattern.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in confirming stereochemistry and substitution patterns. Key through-space correlations would be expected between the aromatic proton H4 and the adjacent methyl groups at C3 and C5, and between H6 and the methyl group at C5.
The table below summarizes the expected correlations from these 2D NMR experiments based on predicted chemical shifts.
| Experiment | Proton (¹H) Signal | Expected Correlating Signal(s) | Information Gained |
| COSY | H4 (~7.2 ppm) | H6 (~7.1 ppm) | Confirms meta-relationship of aromatic protons. |
| HSQC | H4 (~7.2 ppm) | C4 (~133 ppm) | Assigns protonated aromatic carbons. |
| H6 (~7.1 ppm) | C6 (~130 ppm) | ||
| C2-CH₃ (~2.4 ppm) | C2-C H₃ (~20 ppm) | Assigns methyl groups to their respective carbons. | |
| C3-CH₃ (~2.3 ppm) | C3-C H₃ (~19 ppm) | ||
| C5-CH₃ (~2.2 ppm) | C5-C H₃ (~21 ppm) | ||
| HMBC | H4 (~7.2 ppm) | C2, C6, C5, C3-CH₃, C5-CH₃ | Connects H4 to neighboring carbons, confirming its position. |
| H6 (~7.1 ppm) | C2, C4, C5, C1, C5-CH₃ | Connects H6 to neighboring carbons, confirming its position. | |
| C2-CH₃ (~2.4 ppm) | C1, C2, C3 | Links the C2-methyl group to the C1-C2-C3 fragment. | |
| NOESY | H4 (~7.2 ppm) | C3-CH₃, C5-CH₃ | Confirms spatial proximity of H4 to the methyl groups at positions 3 and 5. |
| H6 (~7.1 ppm) | C5-CH₃ | Confirms spatial proximity of H6 to the methyl group at position 5. | |
| Chemical shifts are estimates and may vary based on solvent and experimental conditions. |
Beyond ¹H and ¹³C, NMR analysis of other nuclei can provide further structural confirmation. For this compound, ¹⁵N NMR spectroscopy is particularly relevant. The nitrile group (C≡N) contains a nitrogen atom whose chemical shift is highly sensitive to its electronic environment. semanticscholar.org
In ¹⁵N NMR, benzonitriles typically exhibit signals in the range of -135 to -125 ppm (relative to nitromethane). nih.govscience-and-fun.denih.gov The detection of a signal in this specific region for this compound would provide unequivocal evidence of the nitrile functional group. Furthermore, in samples isotopically enriched with ¹⁵N, coupling between the nitrogen and adjacent carbons (¹J(¹⁵N, ¹³C) and ²J(¹⁵N, ¹³C)) could be observed, further solidifying the structural assignment.
NMR Chemical Shift Perturbation (CSP) is a sensitive technique used to study non-covalent interactions, such as the binding of a small molecule to a protein or a host-guest interaction in supramolecular chemistry. cncb.ac.cnresearchgate.net The binding event alters the local electronic environment of nuclei at the interface, causing their NMR signals to shift.
While specific CSP studies involving this compound have not been documented in the literature, a hypothetical study could be designed to probe its interaction with a molecular receptor, such as a cyclodextrin (B1172386) or a calixarene. The general methodology would involve:
Recording a baseline NMR spectrum (e.g., a ¹H or 2D ¹H-¹³C HSQC) of this compound.
Incrementally adding a binding partner (the titrant) and acquiring a new spectrum at each addition.
Monitoring the chemical shifts of the protons and carbons of this compound.
By plotting the change in chemical shift (Δδ) against the molar ratio of the titrant, a binding isotherm can be generated. Fitting this curve allows for the determination of the dissociation constant (Kd), a measure of the binding affinity. nih.govresearchgate.net The specific nuclei that experience the largest perturbations reveal which part of the molecule (e.g., the methyl groups or the aromatic face) is most intimately involved in the binding event. cncb.ac.cn
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
An X-ray analysis of such a derivative would confirm the substitution pattern of the trimethylbenzonitrile core and reveal precise geometric parameters. Steric hindrance between the adjacent methyl groups at the C2 and C3 positions could lead to slight distortions from ideal geometry, such as out-of-plane bending of the substituents or minor puckering of the benzene (B151609) ring. worktribe.com The analysis would also illuminate the supramolecular structure, showing how individual molecules pack together in the crystal lattice through various non-covalent interactions (e.g., C-H···π, π-π stacking, or hydrogen bonds), which dictates the material's bulk properties. nih.govrsc.org
The table below lists typical bond lengths that would be expected for a benzonitrile (B105546) derivative, based on known structures.
| Bond | Typical Length (Å) |
| Aromatic C-C | 1.38 - 1.41 |
| Aromatic C-CH₃ | 1.50 - 1.53 |
| Aromatic C-CN | 1.43 - 1.45 |
| C≡N | 1.14 - 1.16 |
| Data derived from structurally similar compounds found in crystallographic databases. nih.govderpharmachemica.com |
Nitriles are versatile ligands in coordination chemistry, capable of binding to metal centers. wikipedia.org The most common coordination mode is "end-on," where the lone pair of electrons on the nitrile nitrogen forms a σ-bond with the metal. wikipedia.orgresearchgate.net
While there are no reported crystal structures of metal complexes containing this compound, studies on related isomers provide a basis for prediction. For example, a dinuclear molybdenum complex of the sterically hindered 2,4,6-trimethylbenzonitrile (B1295322) has been characterized, showing an unusual bridging η²:η² coordination where the C≡N triple bond interacts with both metal centers. slideshare.netsemanticscholar.org
Due to the reduced steric bulk around the nitrile group in this compound compared to its 2,4,6-isomer, it would be more likely to adopt a classic terminal, end-on coordination mode. A crystallographic study of such a hypothetical complex would yield key structural data, including:
M-N bond length: The distance between the metal center and the coordinating nitrogen.
M-N-C angle: The degree of linearity of the metal-ligand bond.
C≡N bond length: The nitrile bond often elongates slightly upon coordination due to back-bonding from the metal.
The following table provides representative data for typical terminal nitrile-metal complexes.
| Metal Complex Fragment | M-N Distance (Å) | C≡N Distance (Å) | M-N-C Angle (°) |
| [Ru(NH₃)₅(NCPh)]²⁺ | 2.00 - 2.02 | ~1.15 | ~178 |
| [Cu(NCCH₃)₄]⁺ | 1.98 - 2.00 | ~1.13 | ~179 |
| Ni(II)-Nitrile | 1.85 - 1.95 | 1.14 - 1.16 | 170 - 180 |
| Values are illustrative and compiled from representative structures in the literature. wikipedia.orguevora.pt |
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnsf.gov It is a versatile tool in computational chemistry for predicting a wide range of molecular properties and for studying reaction mechanisms. researchgate.netmdpi.commdpi.comethz.chscielo.br DFT calculations balance computational cost and accuracy, making them suitable for the study of medium to large organic molecules. researchgate.netnsf.gov
Energetic and Geometric Analysis of Reaction Pathways and Transition States
A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. unibo.it A transition state is a specific configuration along a reaction coordinate that represents an energy maximum and is a critical point for determining the reaction rate. unibo.it
For a molecule like 2,3,5-trimethylbenzonitrile, DFT could be employed to study its behavior in reactions such as nucleophilic substitution, oxidation, or cycloaddition. The process involves:
Geometry Optimization: The three-dimensional structures of reactants, products, and transition states are optimized to find the lowest energy conformations.
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities. The energy difference between the reactants and the transition state defines the activation energy barrier.
Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points on the potential energy surface. Reactants and products have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. unibo.it
While specific energetic data for reactions involving this compound are not available in the reviewed literature, studies on other substituted benzonitriles have successfully used DFT to elucidate reaction mechanisms. For instance, DFT studies on the oxidative addition of nickel complexes to substituted benzonitriles have detailed the reaction pathways, including the structures of η²-CN complexes and transition states, and have quantified the stabilizing or destabilizing effects of substituents like methyl (CH₃) groups. researchgate.net
Table 1: Illustrative Data for Energetic Analysis of a Hypothetical Reaction Pathway This table illustrates the type of data that would be generated from a DFT analysis. Specific values for this compound are not available in the searched literature.
| Stationary Point | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 | First energetic barrier | Data not available |
| Intermediate | A stable species formed during the reaction | Data not available |
| Transition State 2 | Second energetic barrier | Data not available |
| Products | Final products of the reaction | Data not available |
Prediction of Regioselectivity and Reactivity in Cycloaddition Reactions
Cycloaddition reactions, such as the [3+2] cycloaddition, are powerful methods for synthesizing heterocyclic compounds. nih.gov When a molecule like this compound or its derivatives (e.g., a nitrile oxide) participates in such a reaction with an unsymmetrical partner, multiple regioisomeric products can be formed. DFT is a key tool for predicting which isomer will be favored. ucl.ac.uknih.gov
The prediction of regioselectivity and reactivity involves several DFT-based approaches:
Transition State Energy Analysis: The activation energies for all possible regioisomeric pathways are calculated. The pathway with the lowest activation energy is predicted to be the major one. ucl.ac.uk
Frontier Molecular Orbital (FMO) Theory: While a qualitative model, the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can help rationalize the observed selectivity.
Conceptual DFT: Reactivity indices such as chemical potential, hardness, electrophilicity, and nucleophilicity, as well as local indices like Fukui functions, are calculated to predict the most reactive sites on each molecule. researchgate.netacs.org For example, analysis of Parr functions can indicate which atomic centers are most susceptible to nucleophilic or electrophilic attack, thereby predicting the regiochemical outcome of the reaction. rsc.org
Studies on the cycloaddition of aryl nitrile oxides have shown that DFT calculations can accurately predict the chemo- and regioselectivity of these reactions, often in good agreement with experimental results. acs.orgrsc.org For example, in the reaction of 2,4,6-trimethylbenzonitrile (B1295322) oxide (an isomer of the target compound's oxide) with an alkene, high regioselectivity was observed and could be rationalized through computational modeling. nih.gov
Molecular Modeling Approaches for Mechanistic Understanding
Molecular modeling encompasses a broad range of computational techniques used to simulate and understand the behavior of molecules. scielo.br Beyond the quantum mechanical methods discussed above, molecular modeling can involve a combination of approaches to provide a comprehensive picture of a reaction mechanism. This includes analyzing non-covalent interactions, solvent effects, and dynamic trajectories.
For a reaction involving this compound, molecular modeling could be used to:
Visualize Reaction Pathways: Create 3D models of the molecules as they proceed from reactants to products, providing an intuitive understanding of the structural changes that occur.
Analyze Non-Covalent Interactions: In transition states and intermediates, weak interactions such as hydrogen bonds or van der Waals forces can play a crucial role in determining stability and selectivity. Techniques like Non-Covalent Interaction (NCI) analysis can identify and visualize these interactions.
Incorporate Solvent Effects: Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects either implicitly (using a continuum model) or explicitly (by including individual solvent molecules in the calculation).
Perform Molecular Dynamics (MD) Simulations: Ab initio molecular dynamics (AIMD) can simulate the motion of atoms over time, providing insights into the dynamic aspects of a reaction and helping to explore the potential energy surface in a more comprehensive manner than static calculations alone. ethz.chrsc.org
In essence, a multi-faceted molecular modeling approach provides a holistic view of a chemical process, connecting electronic structure with macroscopic observables like reaction rates and product distributions. scielo.br
Cutting Edge Applications and Emerging Materials Science Horizons
2,3,5-Trimethylbenzonitrile as a Versatile Synthetic Synthon in Complex Molecule Construction
In the field of organic synthesis, the strategic disassembly of a complex target molecule into simpler, achievable precursors is known as retrosynthetic analysis. numberanalytics.comdeanfrancispress.com This process identifies key bond disconnections and the corresponding idealized fragments, or "synthons," which guide the design of an efficient synthetic route. numberanalytics.com this compound serves as a valuable synthon, representing a substituted aromatic building block that can be incorporated into more complex molecular architectures.
The utility of this compound in synthesis is rooted in the reactivity of its functional groups. The nitrile group (C≡N) is a versatile precursor that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and ketones. This chemical flexibility allows chemists to introduce nitrogen-containing moieties or to build out more complex carbon skeletons. For instance, the related compound 2,4,6-trimethylbenzonitrile (B1295322) N-oxide undergoes 1,3-dipolar cycloaddition reactions to form isoxazole (B147169) products, demonstrating a pathway for constructing five-membered heterocyclic rings. acs.orgnih.gov Similarly, the nitrile group of this compound provides a reactive handle for analogous synthetic transformations.
The process of deconstructing a complex target molecule to identify synthons like this compound is a cornerstone of modern drug discovery and materials development. numberanalytics.comsathyabama.ac.in By recognizing the structural subunit of this compound within a larger molecule, chemists can devise a synthetic pathway that utilizes it as a starting material or key intermediate.
Table 1: Potential Synthetic Transformations of the Nitrile Group
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Nitrile (-C≡N) | H₂/Catalyst or LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Nitrile (-C≡N) | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | H₂O₂, base | Amide (-CONH₂) |
| Nitrile (-C≡N) | Grignard Reagent (R-MgBr) then H₃O⁺ | Ketone (-COR) |
Contributions to Advanced Polymer Chemistry and Material Design
The design of advanced polymers with tailored properties is a major focus of materials science. semanticscholar.orgspecificpolymers.com Nitrile-containing compounds are often incorporated into polymer structures to enhance thermal stability, chemical resistance, and specific mechanical properties. While specific research on the use of this compound in polymerization is limited, its structural motifs are relevant to established polymer chemistry principles.
In some polymerization processes, benzonitrile (B105546) derivatives can act as Lewis bases. google.com For example, a patent discloses the use of 2,4,6-trimethylbenzonitrile as a potential Lewis base component in a polymerizable composition, highlighting the role such molecules can play in controlling reaction pathways. google.com The lone pair of electrons on the nitrile nitrogen allows it to interact with and stabilize reactive species during polymerization.
Furthermore, nitrile groups are precursors for creating cross-linked or functionalized polymers. For instance, condensation polymerization involves the reaction between monomers with two functional groups to form long polymer chains, often with the elimination of a small molecule like water. savemyexams.com A bifunctional derivative of this compound could potentially be used as a monomer in the synthesis of specialized polyamides or polyesters, where the trimethyl-substituted phenyl ring would impart rigidity and hydrophobicity to the resulting polymer backbone.
Development of Functional Materials and Organic Electronic Components
Organic electronics is a rapidly advancing field that utilizes carbon-based materials to create electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.comcas.org These materials offer advantages like flexibility, low cost, and lightweight construction over traditional inorganic semiconductors. cas.org The core of these devices relies on organic semiconductors, which are π-bonded molecules or polymers that can transport electrical charges. cas.org
Aromatic compounds like this compound are fundamental building blocks for organic semiconductors. The π-conjugated system of the benzene (B151609) ring is essential for charge transport. While larger polyacenes like pentacene (B32325) have been extensively studied, there is growing interest in designing novel small molecules with precisely tuned electronic properties. cas.orgsigmaaldrich.com The substitution pattern on the aromatic ring significantly influences the material's properties, including its charge carrier mobility and stability. cas.org
Although direct applications of this compound in organic electronic devices have not been widely reported, its structure is relevant. It can be envisioned as a fragment or building block for larger, more complex organic semiconductors. For example, state-of-the-art materials often require multi-step syntheses from smaller, functionalized aromatic precursors. kaust.edu.sa The electron-withdrawing nature of the nitrile group combined with the electron-donating methyl groups would allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect of designing efficient semiconductor materials. sigmaaldrich.com
Table 2: Components of Organic Electronic Devices
| Component | Function | Potential Material Type |
| Substrate | Provides mechanical support | Glass, flexible polymers |
| Electrode | Injects or collects charge carriers | Metals, transparent conductive oxides |
| Organic Semiconductor | Active layer for charge transport or light emission | π-conjugated polymers, small molecules |
| Dielectric | Insulating layer in transistors | Organic polymers, metal oxides |
| Encapsulation | Protects the device from the environment | Glass, polymers |
This table provides a general overview of components found in organic electronic devices. sigmaaldrich.commdpi.com
Coordination Chemistry and Metal Complexes with Benzonitrile Ligands
The nitrile group is an effective ligand in coordination chemistry, capable of binding to metal ions through the lone pair of electrons on the nitrogen atom. libretexts.org Benzonitrile and its derivatives form stable complexes with a wide range of transition metals, acting as ligands that can influence the electronic, magnetic, and reactive properties of the metal center. wikipedia.orggcnayanangal.comncert.nic.in
Detailed research into the coordination chemistry of the related isomer, 2,4,6-trimethylbenzonitrile (also known as mesityl nitrile), provides significant insight into the behavior of trimethylbenzonitrile ligands. A notable study describes the synthesis and crystal structure of a dinuclear molybdenum complex, Bis(μ2-η2:η2-2,4,6-trimethylbenzonitrile)bis(N-isopropyl-3,5-dimethylanilido)molybdenum(III). iucr.orgresearchgate.net In this complex, the 2,4,6-trimethylbenzonitrile molecule acts as a bridging ligand between two molybdenum atoms. iucr.orgresearchgate.net
The study revealed that the nitrile ligand coordinates to the metal centers in a side-on (η²) fashion, a less common but important bonding mode for nitriles. iucr.orgresearchgate.net This η²-coordination is facilitated by the electronic properties of the low-coordinate molybdenum centers. researchgate.net Such complexes are of interest because nitriles can be considered surrogates for dinitrogen (N₂), and studying their interaction with metal centers helps in understanding the mechanisms of nitrogen activation—a critical process in chemistry and biology. researchgate.net
While this specific research utilized the 2,4,6-isomer, the fundamental principles of nitrile coordination apply to this compound as well. The steric and electronic differences arising from the altered placement of the methyl groups would be expected to fine-tune the stability and structure of the resulting metal complexes, offering a route to new catalysts and functional materials.
Table 3: Properties of the Molybdenum-Mesityl Nitrile Complex
| Property | Description | Reference |
| Compound | [Mo₂(C₁₁H₁₆N)₄(C₁₀H₁₁N)₂] | iucr.orgresearchgate.net |
| Metal Centers | Dinuclear Molybdenum (Mo-Mo) | iucr.orgresearchgate.net |
| Ligand | 2,4,6-trimethylbenzonitrile (Mesityl Nitrile) | iucr.orgresearchgate.net |
| Bonding Mode | Bridging, µ₂-η²:η² | iucr.orgresearchgate.net |
| Significance | Model for small molecule activation (e.g., N₂) | researchgate.net |
Future Research Directions and Uncharted Avenues
Exploration of Novel Catalytic Transformations and Synthetic Pathways
The efficient and selective synthesis of polysubstituted benzonitriles like 2,3,5-trimethylbenzonitrile remains a key challenge. While traditional methods exist, future research will likely focus on developing more sustainable, efficient, and selective catalytic systems.
One promising avenue is the advancement of ammoxidation technologies . The direct ammoxidation of the corresponding xylene isomer (1,2,4-trimethylbenzene or pseudocumene) is a potential route. Current industrial processes for producing benzonitriles often rely on transition metal oxides and can be energy-intensive. medcraveonline.com Future work could focus on designing novel nanocatalysts, such as transition metal oxide clusters fabricated within zeolite pores, to enhance selectivity and efficiency under milder conditions. medcraveonline.com These "sub-nano space" reactions could suppress combustion byproducts and allow for higher reactant concentrations, making the synthesis of methylbenzonitriles more economical and sustainable. medcraveonline.com
Another area of intense interest is the development of biocatalytic routes . Engineered aldoxime dehydratases (Oxd) have emerged as a powerful, cyanide-free platform for nitrile synthesis from aldoximes under exceptionally mild conditions. mdpi.comnih.gov While these enzymes have been successfully applied to a range of aromatic aldoximes, their activity on sterically hindered substrates like the aldoxime of 2,3,5-trimethylbenzaldehyde (B3054036) is an uncharted area. nih.gov Future research could involve the directed evolution and engineering of Oxd variants to create biocatalysts tailored for the large-scale, green production of this compound. nih.gov
Furthermore, the development of atroposelective catalytic methods presents a sophisticated frontier. For derivatives of this compound that can form stereogenic axes, catalytic dynamic kinetic resolution (DKR) processes using chiral N-heterocyclic carbene (NHC) organocatalysts could provide enantioselective access to axially chiral benzonitriles. nih.govresearchgate.net Such compounds are of high interest in materials science and as chiral ligands in asymmetric catalysis.
| Catalytic Approach | Potential Precursor | Key Research Objective | Anticipated Advantages |
|---|---|---|---|
| Advanced Ammoxidation | 1,2,4-Trimethylbenzene | Design of zeolite-supported transition metal nanocluster catalysts. | Higher selectivity, reduced energy consumption, use of bulk feedstocks. medcraveonline.com |
| Biocatalysis | 2,3,5-Trimethylbenzaldoxime | Engineering aldoxime dehydratase variants for sterically demanding substrates. | Cyanide-free, mild aqueous conditions, high sustainability. mdpi.comnih.gov |
| Palladium-Catalyzed Cyanation | Halogenated 1,2,4-Trimethylbenzene | Development of tandem C-H functionalization/cyanation sequences. | Access to complex, polycyclic derivatives in a one-pot process. acs.org |
| Atroposelective Organocatalysis | Substituted 2-arylbenzaldehydes | Application of chiral NHC catalysts for dynamic kinetic resolution. | Synthesis of valuable, enantiopure axially chiral benzonitriles. nih.gov |
Design and Synthesis of Advanced Functional Materials Incorporating Benzonitrile (B105546) Units
The unique combination of a polar nitrile group and a substituted aromatic ring makes benzonitriles valuable building blocks for functional materials. Research into incorporating the this compound unit could lead to novel materials with tailored properties.
A significant future direction lies in the synthesis of high-performance polymers . Phthalonitriles (benzene-dinitriles) are known precursors to thermosetting polymers with exceptional thermal and oxidative stability, making them suitable for aerospace and electronic applications. uni-jena.de By analogy, polymers derived from this compound or its functionalized derivatives could exhibit unique processing characteristics and mechanical properties due to the specific substitution pattern, which influences chain packing and intermolecular interactions.
The incorporation of the benzonitrile moiety is also a promising strategy in the design of pharmacologically active compounds . The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. For instance, complex benzonitrile derivatives have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.gov The this compound scaffold could serve as a starting point for designing new series of inhibitors where the methyl groups provide specific steric interactions to enhance binding affinity and selectivity.
| Material Class | Potential Role of this compound Unit | Target Properties | Relevant Research Area |
|---|---|---|---|
| Thermosetting Polymers | Monomer or cross-linking agent. | High thermal stability, specific mechanical strength, controlled processability. | Aerospace composites, microelectronics. uni-jena.de |
| Pharmaceuticals | Core scaffold for inhibitor design. | Enhanced binding affinity and selectivity through steric and electronic tuning. | Oncology (e.g., PD-1/PD-L1 inhibitors). nih.gov |
| Functional Dyes | Component of donor-π-acceptor chromophores. | Tuned absorption/emission spectra, nonlinear optical properties. | Organic electronics, sensors. |
| Liquid Crystals | Core component influencing mesophase behavior. | Specific phase transition temperatures and anisotropic properties. | Display technologies. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
Modernizing the synthesis of this compound and its derivatives through advanced manufacturing technologies is a critical area for future research. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. nih.gov
Flow chemistry enables reactions to be performed in a continuous stream through a reactor, providing superior control over reaction parameters like temperature, pressure, and mixing. nih.gov This is particularly advantageous for hazardous reactions, such as those involving toxic cyanating agents or highly exothermic nitrations, improving safety and reproducibility. nih.gov The synthesis of substituted heterocycles and other complex molecules has been significantly enhanced by flow technology, and applying these principles to the multi-step synthesis of functionalized this compound derivatives could enable the production of compounds that are difficult to access in batch. uc.ptresearchgate.netresearchgate.net
Automated synthesis platforms combine robotics with chemical reactors to perform a large number of experiments with minimal human intervention. youtube.comyoutube.com Such systems could be employed to rapidly screen and optimize reaction conditions for the synthesis of this compound, exploring a wide range of catalysts, solvents, and temperatures to identify optimal protocols. This high-throughput approach can dramatically accelerate the discovery of novel synthetic routes and the development of robust manufacturing processes. youtube.com
| Parameter | Conventional Batch Synthesis | Flow Chemistry / Automated Synthesis |
|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. | Enhanced safety due to small reactor volumes and superior heat transfer. nih.gov |
| Process Control | Difficult to maintain precise control, potential for thermal gradients. | Precise, real-time control over temperature, pressure, and residence time. |
| Scalability | Often requires re-optimization; "scale-up" challenges are common. | Scalable by running the system for longer ("scale-out"); predictable performance. nih.gov |
| Optimization Speed | Slow, sequential, and labor-intensive. | Rapid optimization through automated, high-throughput screening. youtube.com |
Theoretical Advances in Understanding Complex Reactivity and Selectivity
A deeper, predictive understanding of the chemical behavior of this compound can be achieved through advanced computational chemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), are essential for elucidating reaction mechanisms, predicting reactivity, and guiding the rational design of experiments. ias.ac.innih.gov
Future theoretical work should focus on calculating the fundamental reactivity descriptors for this compound. Parameters such as chemical hardness, electrophilicity index, and condensed Fukui functions can provide quantitative insights into its stability and the most probable sites for electrophilic or nucleophilic attack. ias.ac.in This knowledge is invaluable for predicting the outcomes of reactions like C-H functionalization or aromatic substitution.
Modeling reaction mechanisms and transition states is another critical frontier. For instance, in [3+2] cycloaddition reactions involving benzonitrile oxides, DFT calculations can predict the regioselectivity and elucidate whether the mechanism is concerted or stepwise. researchgate.netmdpi.commdpi.com Similar studies on this compound could predict its behavior in complex multi-component reactions, saving significant experimental effort. Furthermore, computational analysis can explain the origins of selectivity in catalytic processes, such as the role of non-covalent interactions between a substrate and a catalyst in atroposelective reactions. nih.gov
| Theoretical Approach | Research Question for this compound | Significance |
|---|---|---|
| Conceptual DFT | What are the global and local reactivity descriptors (hardness, electrophilicity)? | Predicts the most reactive sites and the overall kinetic stability of the molecule. ias.ac.innih.gov |
| Transition State Theory | What are the energy barriers and geometries of transition states for key reactions? | Elucidates reaction mechanisms and predicts product distributions and reaction rates. researchgate.net |
| Molecular Docking | How does it bind to a target protein active site? | Guides the design of derivatives as potential pharmaceutical agents. researchgate.net |
| NBO/QTAIM Analysis | What is the nature of bonding and charge distribution? | Provides a detailed understanding of the electronic structure and intermolecular interactions. researchgate.net |
Q & A
Q. Advanced
- NMR Spectroscopy : ¹³C-NMR in CDCl₃ or CD₂Cl₂ resolves aromatic and methyl group signals, with chemical shifts cross-referenced against analogous nitriles (e.g., 2,4,6-trimethylbenzonitrile) .
- X-ray Crystallography : Determines molecular packing and bond angles, as demonstrated in molybdenum complexes containing trimethylbenzonitrile ligands .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions, leveraging solubility data in solvents like acetonitrile for enantiotropic form studies .
How is the purity of this compound assessed in synthetic chemistry research?
Basic
Purity is validated via:
- Chromatography : HPLC or GC with UV/ECD detection to quantify residual solvents or byproducts.
- Spectroscopy : FT-IR confirms nitrile functional group integrity (C≡N stretch ~2220 cm⁻¹).
- Melting Point Analysis : Consistency with literature values (e.g., 94–99°C for related boronic esters) .
What methodological approaches are used to optimize the crystallization process of this compound to achieve desired polymorphic forms?
Q. Advanced
- Solvent Screening : Use ternary phase diagrams to identify solvents (e.g., ethanol/water) that favor specific polymorph nucleation .
- Process Analytical Technology (PAT) : In situ Raman spectroscopy monitors crystal form transitions during cooling or antisolvent addition .
- Focused Beam Reflectance Measurement (FBRM) : Tracks particle size distribution in real time to avoid agglomeration .
How do researchers address discrepancies in NMR data for nitrile-containing compounds across different solvents?
Advanced
Chemical shift variations (e.g., δ 157.1 in CD₂Cl₂ vs. CDCl₃) are corrected using regression models to account for solvent-specific referencing. For this compound, solvent effects on aromatic proton shifts are minimized by calibrating against internal standards like tetramethylsilane (TMS) .
What strategies mitigate catalyst deactivation during large-scale hydrogenation of TMBQ?
Q. Advanced
- Catalyst Regeneration : Periodic acid washing removes adsorbed impurities from Raney Nickel .
- Continuous Flow Systems : Enhance mass transfer and reduce local H₂ starvation, which accelerates deactivation .
- Additives : Trace amounts of quinoline or morpholine suppress side reactions by passivating acidic sites on the catalyst surface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
